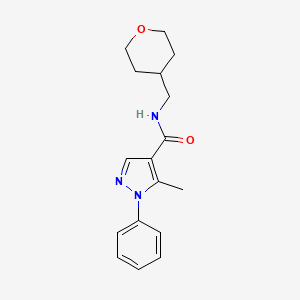![molecular formula C18H13ClN2O6 B11150195 (S)-methyl 2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate](/img/structure/B11150195.png)
(S)-methyl 2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the construction of the spirocyclic system through cyclization reactions. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with a suitable dihydropyran precursor to form the spirocyclic structure.
Functional Group Modifications: Introduction of the amino, chloro, and methyl groups at specific positions on the indole and pyrano[3,2-c]pyran rings through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups such as halogens, amino groups, and alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-chlorosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Shares the amino and chloro substituents but lacks the spirocyclic structure.
Indole derivatives: Compounds with similar indole cores but different substituents and ring systems.
Pyrano[3,2-c]pyran derivatives: Compounds with similar pyrano[3,2-c]pyran cores but different functional groups.
Uniqueness
METHYL 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H13ClN2O6 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
methyl (3S)-2'-amino-7-chloro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H13ClN2O6/c1-7-6-10-11(16(23)26-7)18(12(14(20)27-10)15(22)25-2)8-4-3-5-9(19)13(8)21-17(18)24/h3-6H,20H2,1-2H3,(H,21,24)/t18-/m0/s1 |
InChIキー |
HZBKUJTXCWLEBC-SFHVURJKSA-N |
異性体SMILES |
CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C(=O)OC |
正規SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B11150125.png)
![N-[3-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11150127.png)
![2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11150129.png)
![4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11150131.png)
![3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11150137.png)
![methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucinate](/img/structure/B11150144.png)
![5-[(4-chlorobenzyl)oxy]-2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11150148.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11150151.png)

![3-benzyl-5-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11150180.png)
![{4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11150182.png)
![[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11150187.png)
![ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11150189.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine](/img/structure/B11150196.png)
